molecular formula C16H14N2O4S B262896 Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate

Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate

Cat. No. B262896
M. Wt: 330.4 g/mol
InChI Key: USBTWSNRXOZTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in many organic solvents and has a molecular weight of 398.44 g/mol.

Scientific Research Applications

Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has been used in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in lab experiments is its potent anticancer activity against various cancer cell lines. It also has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the use of Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate in scientific research. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to explore its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, it could be used in drug discovery to develop new drugs with improved efficacy and fewer side effects.
In conclusion, Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate has the potential to be a valuable tool in scientific research and drug discovery.

Synthesis Methods

Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate can be synthesized by reacting 4-cyanobenzenesulfonamide with ethyl 3-bromobenzoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by recrystallization or chromatography.

properties

Product Name

Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C16H14N2O4S/c1-2-22-16(19)13-4-3-5-14(10-13)18-23(20,21)15-8-6-12(11-17)7-9-15/h3-10,18H,2H2,1H3

InChI Key

USBTWSNRXOZTTQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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